5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Description

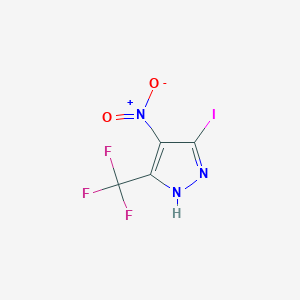

5-Iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a nitro group at position 4, an iodine atom at position 5, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro and iodine substituents influence electronic properties and reactivity .

Properties

IUPAC Name |

3-iodo-4-nitro-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3IN3O2/c5-4(6,7)2-1(11(12)13)3(8)10-9-2/h(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKXORSTKCGTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1I)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the introduction of iodine, nitro, and trifluoromethyl groups onto a pyrazole ring. The process may include steps such as nitration, iodination, and trifluoromethylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired substitution patterns on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions may convert the nitro group to an amino group, resulting in different functionalized pyrazoles.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Oxidation Products: Various oxidized pyrazole derivatives.

Reduction Products: Amino-substituted pyrazoles.

Substitution Products: Pyrazoles with different functional groups replacing the iodine atom.

Scientific Research Applications

Scientific Research Applications

- Medicinal Chemistry Due to its potential biological activity, this compound may serve as a lead structure in drug discovery. Compounds similar to 1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole have demonstrated anti-inflammatory, analgesic, and antitumor properties. Interaction studies involving 1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole could focus on its binding affinity with various biological targets, including enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

- Material Science This compound can also be applied to material science.

Analogues

The unique combination of functional groups in 1-ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole may confer distinct chemical properties and biological activities compared to its analogs.

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Ethyl-5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole | Ethyl, iodine, nitro, trifluoromethyl groups | Unique combination enhances reactivity |

| 3-Trifluoromethylpyrazole | Trifluoromethyl group | Lacks iodine and nitro groups |

| 4-Nitropyrazole | Nitro group | Lacks trifluoromethyl group |

| 5-Iodo-3-methylpyrazole | Iodine and methyl groups | Lacks both nitro and trifluoromethyl groups |

Safety Information

Mechanism of Action

The mechanism by which 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The presence of the nitro, iodine, and trifluoromethyl groups can significantly impact its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

Key Structural Variations:

- Halogens (I vs. Cl/Br): 5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole () replaces iodine with chlorine and trifluoromethyl with methyl. 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole () substitutes iodine with bromine. Bromine’s intermediate electronegativity may result in reactivity between chlorine and iodine, affecting substitution reactions.

Nitro Group Positioning:

- The nitro group at position 4 (common in all analogs) is strongly electron-withdrawing, directing electrophilic attacks to specific ring positions. This contrasts with 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (), where a hydrazinylidene group alters conjugation and redox stability.

Trifluoromethyl vs. Methyl:

Physical Properties:

*Calculated based on substituent contributions.

Stability and Reactivity Trends

- Electron-Withdrawing Effects: The -CF₃ and NO₂ groups in the target compound stabilize the pyrazole ring against nucleophilic attacks but may increase susceptibility to reductive cleavage of the nitro group.

- Iodine’s Role: Iodine’s leaving-group ability facilitates further functionalization (e.g., Suzuki coupling), as seen in brominated analogs (–4) with 93% yields in Sonogashira reactions .

Q & A

Q. What are the optimal synthetic routes for 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves halogenation and nitration of a trifluoromethylpyrazole precursor. For example, 3,5-dibromo-4-nitro-1H-pyrazole can be methylated using NaH and methyl iodide in DMF to introduce substituents . The iodo group is introduced via nucleophilic substitution or metal-catalyzed reactions. Key factors include:

- Reagent selection : Use of CuI or Pd catalysts for iodination to avoid byproducts .

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to prevent decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating the pure compound .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR, while nitro groups deshield adjacent protons .

- X-ray diffraction (XRD) : Resolves bond lengths and angles, e.g., N–I bond distances (~2.09 Å) and planarity of the pyrazole ring .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₂F₃IN₃O₂: calc. 348.91) .

Advanced Research Questions

Q. What strategies mitigate thermal instability during the synthesis and storage of nitro- and iodo-substituted pyrazoles?

Methodological Answer: Nitro groups and iodine substituents increase sensitivity to heat and shock. Mitigation approaches include:

- Low-temperature storage : Store at -20°C in amber vials under inert gas (Ar/N₂) .

- Stabilizers : Add 1–2% w/w of phlegmatizing agents (e.g., diethyl phthalate) during crystallization .

- Decomposition monitoring : Use differential scanning calorimetry (DSC) to identify exothermic peaks (>150°C indicates risk) .

Q. How do electronic effects of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing nature of -NO₂ and -CF₃ directs electrophilic substitution to the 5-position. In Suzuki-Miyaura couplings:

- Catalyst optimization : Use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) for aryl boronic acids .

- Steric effects : Bulky substituents at the 3-position (e.g., CF₃) reduce coupling efficiency by ~20% compared to H-substituted analogs .

- Computational modeling : DFT studies show the LUMO of the pyrazole ring is localized near the iodo group, facilitating oxidative addition .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Focus on target-specific assays due to potential antimicrobial and enzyme-inhibitory properties:

- Antimicrobial screening : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Enzyme inhibition : Test carbonic anhydrase inhibition via stopped-flow CO₂ hydration assay (IC₅₀ values <1 µM indicate high potency) .

- Cytotoxicity : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB: 3LXJ for carbonic anhydrase) to simulate ligand-receptor interactions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex (RMSD <2 Å indicates stable binding) .

- QSAR models : Correlate substituent Hammett constants (σ) with bioactivity to design optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.